molecular formula C13H14ClN3O2 B14021827 3-(5-(3-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine

3-(5-(3-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine

Cat. No.: B14021827
M. Wt: 279.72 g/mol
InChI Key: INPJDCDYKRQDAO-UHFFFAOYSA-N
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Description

3-(5-(3-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine is a heterocyclic compound that features a morpholine ring fused with an oxadiazole ring, which is further substituted with a 3-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine typically involves the formation of the oxadiazole ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, ethers, or other substituted derivatives.

Scientific Research Applications

3-(5-(3-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its ability to interact with biological targets.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biology: Studied for its effects on cellular processes and potential as a biochemical probe.

    Industry: Used in the synthesis of advanced polymers and as a precursor for other functionalized compounds.

Mechanism of Action

The mechanism of action of 3-(5-(3-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorobenzyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine
  • 3-(5-(3-Bromobenzyl)-1,2,4-oxadiazol-3-YL)morpholine
  • 3-(5-(3-Methylbenzyl)-1,2,4-oxadiazol-3-YL)morpholine

Uniqueness

3-(5-(3-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine is unique due to the presence of the 3-chlorobenzyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern can lead to differences in the compound’s pharmacokinetics and pharmacodynamics compared to its analogs.

Properties

Molecular Formula

C13H14ClN3O2

Molecular Weight

279.72 g/mol

IUPAC Name

3-[5-[(3-chlorophenyl)methyl]-1,2,4-oxadiazol-3-yl]morpholine

InChI

InChI=1S/C13H14ClN3O2/c14-10-3-1-2-9(6-10)7-12-16-13(17-19-12)11-8-18-5-4-15-11/h1-3,6,11,15H,4-5,7-8H2

InChI Key

INPJDCDYKRQDAO-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=NOC(=N2)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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